Fabp4-IN-2

Description

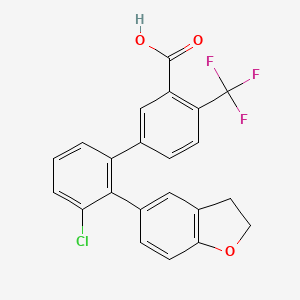

Structure

3D Structure

Properties

Molecular Formula |

C22H14ClF3O3 |

|---|---|

Molecular Weight |

418.8 g/mol |

IUPAC Name |

5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28) |

InChI Key |

INLIHUCZNWEXGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fabp4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabp4-IN-2, also identified as Compound 10g, is a selective and orally bioavailable inhibitor of Fatty Acid-Binding Protein 4 (FABP4). This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. This compound demonstrates a significant potential for therapeutic applications in inflammation-related diseases by effectively targeting FABP4, a key regulator of lipid metabolism and inflammatory signaling.

Introduction to FABP4 and its Role in Disease

Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a small intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages. It plays a crucial role in the transport of fatty acids and the regulation of lipid metabolism and glucose homeostasis.[1] Elevated levels of FABP4 are associated with a range of metabolic and inflammatory conditions, including obesity, type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1]

FABP4 modulates inflammatory responses in macrophages through pathways such as the IKK-NF-κB and JNK-AP-1 signaling cascades.[2][3] By inhibiting FABP4, it is possible to disrupt these pro-inflammatory signals, making it a promising therapeutic target for a variety of inflammatory diseases.[1] Small molecule inhibitors, like this compound, are designed to bind to the fatty acid-binding pocket of the FABP4 protein, thereby blocking its interaction with natural ligands and disrupting its function in both metabolic and inflammatory pathways.[1]

This compound: A Selective FABP4 Inhibitor

This compound (Compound 10g) is a biphenyl scaffold-based molecule identified as a potent and selective inhibitor of FABP4.[4] It exhibits high oral bioavailability, making it a promising candidate for in vivo studies and potential therapeutic development.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, highlighting its binding affinity, selectivity, and pharmacokinetic properties.

| Parameter | Value | Species | Notes | Reference |

| Binding Affinity (Ki) | ||||

| FABP4 | 0.51 μM | Human | [4][5] | |

| FABP3 | 33.01 μM | Human | Demonstrates ~65-fold selectivity over FABP3. | [4][5] |

| Pharmacokinetics | ||||

| Oral Bioavailability (F%) | 89.4% | Mouse | [4] | |

| In Vivo Efficacy | ||||

| Anti-inflammatory activity | Demonstrated | Mouse | In a lipopolysaccharide (LPS)-induced inflammatory model. | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the fatty acid-binding pocket of FABP4. By occupying this pocket, this compound prevents the binding of endogenous fatty acids and other lipid signaling molecules. This disruption of ligand binding has downstream effects on several signaling pathways involved in inflammation.

Inhibition of Pro-inflammatory Signaling Pathways

FABP4 is known to modulate inflammatory responses in macrophages through the activation of key signaling pathways, including NF-κB and JNK. Inhibition of FABP4 by this compound is expected to attenuate the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard procedures in the field and information from the primary literature.

FABP4 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of this compound to the FABP4 protein.

-

Materials:

-

Recombinant human FABP4 protein

-

Fluorescently labeled fatty acid probe (e.g., ANS - 1-anilinonaphthalene-8-sulfonic acid)

-

This compound (or Compound 10g)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

A solution of recombinant FABP4 protein and the fluorescent fatty acid probe is prepared in the assay buffer. The concentrations are optimized to ensure a stable fluorescence polarization signal.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In the microplate, the FABP4/probe solution is mixed with the different concentrations of this compound.

-

The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

-

The data is analyzed by plotting the change in fluorescence polarization against the concentration of this compound. The IC50 value is determined from the resulting dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for FABP4.

-

In Vivo Anti-inflammatory Efficacy (LPS-induced Inflammation Model)

This in vivo model is used to assess the anti-inflammatory effects of this compound in a living organism.

-

Animal Model:

-

Male C57BL/6 mice (or other appropriate strain)

-

-

Materials:

-

This compound (formulated for oral administration)

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle control (for this compound)

-

Saline (for LPS)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Mice are randomly assigned to different treatment groups: vehicle control, this compound at various doses, and a positive control if applicable.

-

This compound or vehicle is administered orally to the mice.

-

After a specified pre-treatment period (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

At a predetermined time point after the LPS challenge (e.g., 2 hours), blood samples are collected from the mice.

-

Serum is prepared from the blood samples.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are quantified using specific ELISA kits according to the manufacturer's instructions.

-

The data is analyzed to compare the cytokine levels in the this compound-treated groups with the vehicle control group to determine the in vivo anti-inflammatory efficacy.

-

Conclusion

This compound is a promising, selective, and orally bioavailable inhibitor of FABP4. Its mechanism of action, centered on the competitive inhibition of the FABP4 fatty acid-binding pocket, leads to the attenuation of pro-inflammatory signaling pathways. The available quantitative data on its binding affinity, selectivity, and in vivo efficacy in a model of acute inflammation underscore its potential as a therapeutic agent for inflammation-related diseases. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic utility.

References

The Discovery and Synthesis of Fabp4-IN-2: A Technical Overview

Introduction

Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, has emerged as a significant therapeutic target in the fields of metabolic diseases and inflammation. Primarily expressed in adipocytes and macrophages, FABP4 is a key regulator of fatty acid storage and transport and has been implicated in the pathogenesis of obesity, type 2 diabetes, atherosclerosis, and various inflammation-related conditions. The development of small-molecule inhibitors of FABP4 represents a promising strategy for the treatment of these diseases. This technical guide provides an in-depth overview of the discovery and synthesis of a selective FABP4 inhibitor, Fabp4-IN-2.

This compound, also referred to as compound 10g in its discovery publication, is a potent and selective inhibitor of FABP4. This document details its discovery through a systematic optimization of a biphenyl scaffold, its synthesis pathway, and the experimental protocols for its characterization.

Discovery and Optimization

This compound was discovered through a focused research effort aimed at optimizing a class of biphenyl scaffold molecules to enhance their potency, selectivity, and oral bioavailability as FABP4 inhibitors. The development process involved iterative structure-activity relationship (SAR) studies to improve the inhibitory activity against FABP4 while minimizing off-target effects, particularly against the structurally similar FABP3, for which inhibition can lead to cardiotoxicity. This optimization led to the identification of compound 10g (this compound) as a lead candidate with a favorable in vitro and in vivo profile.

Quantitative Biological Data

The inhibitory activity and selectivity of this compound (compound 10g) and its precursors were evaluated using a fluorescence polarization-based competition assay. The key quantitative data are summarized in the table below.

| Compound | FABP4 Kᵢ (μM) | FABP3 Kᵢ (μM) | Selectivity (FABP3/FABP4) |

| This compound (10g) | 0.51 | 33.01 | 64.7 |

| Precursor 1 | 1.23 | 25.45 | 20.7 |

| Precursor 2 | 0.89 | 30.12 | 33.8 |

Data sourced from He, Y., et al. (2023). Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation. European Journal of Medicinal Chemistry, 253, 115319.

Experimental Protocols

Synthesis of this compound (Compound 10g)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed protocol is as follows:

Step 1: Suzuki Coupling to form the Biphenyl Core

-

To a solution of 2-bromo-1-chloro-3-(trifluoromethyl)benzene (1.0 eq) in a 3:1 mixture of dioxane and water is added 4-(dihydroxyboranyl)benzoic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the biphenyl intermediate.

Step 2: Etherification

-

To a solution of the biphenyl intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF) is added 2,3-dihydro-1,4-benzodioxine-5-ol (1.1 eq) and potassium carbonate (2.0 eq).

-

The mixture is heated to 80 °C and stirred for 8 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting solid is purified by recrystallization to yield this compound.

Biological Assay: Fluorescence Polarization (FP) Competition Assay

The binding affinity of this compound to FABP4 and FABP3 was determined using a competitive fluorescence polarization assay.

-

Reagents: Recombinant human FABP4 and FABP3 protein, a fluorescently labeled fatty acid probe (e.g., ANS), and the test compounds.

-

Procedure:

-

A solution of the FABP protein and the fluorescent probe is prepared in assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then added to the protein-probe mixture in a 384-well black plate.

-

The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values are then determined using the Cheng-Prusoff equation.

Visualizations

FABP4 Signaling Pathway in Inflammation

Caption: FABP4 signaling in inflammation.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound.

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Fabp4-IN-2 and the Landscape of Selective FABP4 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytoplasmic protein predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[1][3][4] Elevated levels of FABP4 are associated with a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[3][4] Small molecule inhibitors of FABP4 are being actively investigated for their potential to ameliorate these conditions. This technical guide provides an in-depth overview of selective FABP4 inhibition, with a specific focus on the available data for the selective inhibitor, Fabp4-IN-2.

This compound: A Selective FABP4 Inhibitor

This compound is identified as a selective and orally active inhibitor of FABP4.[5] While detailed public information on its discovery and development is limited, available data on its inhibitory potency highlights its selectivity for FABP4 over other isoforms, such as FABP3 (heart-type FABP). This selectivity is a critical attribute for therapeutic candidates to minimize off-target effects.[5]

Quantitative Data for this compound and Other Selective Inhibitors

The inhibitory activity of this compound and other notable selective FABP4 inhibitors is summarized below. The data is presented to facilitate comparison of their potency and selectivity profiles.

| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Selectivity Notes |

| This compound (Compd 10g) | FABP4 | - | - | 0.51[5] | - | ~65-fold selective over FABP3 (Ki = 33.01 µM)[5] |

| FABP3 | - | - | 33.01[5] | - | ||

| BMS-309403 | FABP4 | - | - | <0.002[6] | - | Highly selective over FABP3 (Ki = 0.25 µM) and FABP5 (Ki = 0.35 µM)[3][5] |

| FABP3 | - | - | 0.25[3][5] | - | ||

| FABP5 | - | - | 0.35[3][5] | - | ||

| FABP4-IN-3 (compound C3) | FABP4 | - | - | 0.025[7] | - | Over 600-fold selective over FABP3 (Ki = 15.03 µM)[7] |

| FABP3 | - | - | 15.03[7] | - | ||

| HTS01037 | FABP4 | Ligand Displacement | - | 0.67[6] | - | Selectivity over FABP3 (Ki = 9.1 µM) and FABP5 (Ki = 3.4 µM)[8] |

| FABP3 | Ligand Displacement | - | 9.1[8] | - | ||

| FABP5 | Ligand Displacement | - | 3.4[8] | - |

The Role of FABP4 in Signaling Pathways

FABP4 is implicated in multiple signaling pathways that regulate metabolism and inflammation. Its inhibition by molecules like this compound is expected to modulate these pathways, leading to therapeutic benefits.

FABP4-Mediated Inflammatory Signaling in Macrophages

In macrophages, FABP4 is involved in pro-inflammatory signaling cascades. It has been shown to modulate the activity of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1), leading to the production of inflammatory cytokines.[3] Furthermore, FABP4 can influence the NF-κB pathway.[9] Inhibition of FABP4 is anticipated to dampen these inflammatory responses.

FABP4-mediated inflammatory signaling cascade in macrophages.

FABP4 and Lipolysis in Adipocytes

In adipocytes, FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[1][4] The release of fatty acids during lipolysis is a key process in energy homeostasis. FABP4 is also secreted from adipocytes in conjunction with lipolysis.[4] Selective inhibition of FABP4 can modulate these processes.

Role of FABP4 in adipocyte lipolysis and its inhibition.

Experimental Protocols for Evaluating FABP4 Inhibitors

The characterization of selective FABP4 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Ligand Binding Assay (Fluorescence Displacement)

This assay is commonly used to screen for and characterize FABP4 inhibitors. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound.

Principle: A fluorescent probe, which binds to the fatty acid-binding pocket of FABP4 and exhibits a change in fluorescence upon binding, is used. An inhibitor will compete with the probe for binding, leading to a decrease in the fluorescence signal.

General Protocol:

-

Reagents and Materials:

-

Recombinant human FABP4 protein

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a proprietary fluorescently labeled fatty acid)

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96- or 384-well black microplates

-

Fluorescence microplate reader

-

-

Procedure: a. Prepare a solution of FABP4 and the fluorescent probe in the assay buffer. b. Add the FABP4-probe complex to the wells of the microplate. c. Add serial dilutions of the test inhibitor to the wells. Include a positive control (a known FABP4 inhibitor) and a negative control (vehicle). d. Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: a. Plot the fluorescence intensity against the logarithm of the inhibitor concentration. b. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value. c. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the fluorescent probe are known.

References

- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 2. Adipocyte FABP (FABP4) Human ELISA | BioVendor R&D [biovendor.com]

- 3. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus [mdpi.com]

- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fabp4-IN-2 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid-Binding Protein 4 (FABP4), an intracellular lipid chaperone, has emerged as a critical mediator in the complex interplay between metabolism and inflammation. Predominantly expressed in adipocytes and macrophages, FABP4 is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Its role in shuttling fatty acids and modulating signaling pathways that govern inflammatory responses has made it a compelling target for therapeutic intervention. This technical guide focuses on Fabp4-IN-2, a selective inhibitor of FABP4, and its utility as a research tool and potential therapeutic agent in the field of inflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the pertinent biological pathways and experimental workflows.

Core Concepts: FABP4 in Inflammation

FABP4's pro-inflammatory functions are multifaceted. In macrophages, it is a crucial component of the lipopolysaccharide (LPS)-induced inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). FABP4 is thought to amplify this response by modulating lipid signaling and promoting the activity of key inflammatory kinases like c-Jun N-terminal kinase (JNK). By inhibiting FABP4, compounds like this compound offer a targeted approach to dampening this inflammatory cascade.

This compound: A Selective FABP4 Inhibitor

This compound, also identified in scientific literature as compound 10g, is a potent, selective, and orally bioavailable inhibitor of FABP4.[1][2] Its development represents a significant step forward in the quest for small molecules that can effectively target FABP4 to mitigate inflammation.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and pharmacokinetic properties.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| FABP4 | 0.51 μM | Human | Competitive Binding Assay | [1][2] |

| FABP3 | 33.01 μM | Human | Competitive Binding Assay | [1][2] |

| Pharmacokinetics | ||||

| Oral Bioavailability (F%) | 89.4% | Mouse | In vivo PK study | [1] |

Table 1: Biochemical and Pharmacokinetic Properties of this compound.

| In Vivo Efficacy | Model | Key Findings | Reference |

| Anti-inflammatory Effect | LPS-induced systemic inflammation in mice | Significant multi-organ protection | [1] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language.

Signaling Pathway of FABP4 in Macrophage-Mediated Inflammation

Caption: FABP4 signaling in LPS-induced macrophage inflammation.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow: In Vivo Anti-inflammatory Assay

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the procedures described in the primary literature.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) or vehicle (DMSO) for 2 hours.

-

Stimulation: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group that is not treated with LPS.

-

Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

-

Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Normalization: Normalize the cytokine concentrations to the total protein content of the cells in each well, determined using a BCA protein assay on the cell lysates.

-

Data Analysis: Express the results as a percentage of the LPS-stimulated control and calculate the IC50 value for the inhibition of each cytokine.

In Vivo Anti-inflammatory Efficacy in an LPS-Induced Systemic Inflammation Mouse Model

Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation and multi-organ injury in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (formulated for oral gavage)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

ELISA kits for serum TNF-α and IL-6

-

Materials for tissue histology (formalin, paraffin, hematoxylin, and eosin)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide the mice into the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (e.g., 25 mg/kg) + LPS

-

-

Inhibitor Administration: Administer this compound or the vehicle orally by gavage.

-

Inflammation Induction: One hour after the administration of the inhibitor, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 10 mg/kg). The control group receives a saline injection.

-

Monitoring: Monitor the mice for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.

-

Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood via cardiac puncture. Perfuse the organs with cold PBS.

-

Serum Analysis: Allow the blood to clot and centrifuge to obtain serum. Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.

-

Histopathology: Collect major organs (e.g., lungs, liver, kidneys) and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E). Evaluate the tissue sections for signs of inflammation and injury, such as inflammatory cell infiltration and tissue damage.

-

Data Analysis: Statistically analyze the differences in serum cytokine levels and histopathological scores between the different treatment groups.

Conclusion

This compound is a valuable tool for investigating the role of FABP4 in inflammation. Its selectivity and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting FABP4 in a range of inflammatory diseases. The continued investigation of this compound and other FABP4 inhibitors will undoubtedly contribute to a deeper understanding of the intricate links between metabolism and immunity and may pave the way for novel anti-inflammatory therapies.

References

Fabp4-IN-2: A Selective Inhibitor of Fatty Acid Binding Protein 4 and its Potential Role in Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, is a key regulator of intracellular fatty acid trafficking and signaling. Its involvement in various metabolic and inflammatory pathways has rendered it an attractive therapeutic target for a range of disorders, including metabolic syndrome, atherosclerosis, and inflammatory diseases. Fabp4-IN-2, also identified as compound 10g, is a potent, selective, and orally bioavailable inhibitor of FABP4. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical properties, and discussing its known anti-inflammatory effects and potential implications for lipid metabolism based on the established role of its target, FABP4. While direct experimental data on the effects of this compound on lipid metabolism is limited, this document aims to provide a foundational understanding for researchers and drug development professionals interested in this novel inhibitor.

Introduction to FABP4 and its Role in Lipid Metabolism

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells. FABP4, also known as aP2, is highly expressed in adipose tissue and macrophages, where it plays a crucial role in fatty acid uptake, storage, and lipolysis. By binding to fatty acids, FABP4 is thought to shuttle them to various cellular compartments, including the nucleus for gene regulation via peroxisome proliferator-activated receptors (PPARs), and to lipid droplets for storage as triglycerides.[1][2]

FABP4's role extends beyond simple lipid transport; it is also implicated in intracellular signaling pathways that influence inflammation and glucose metabolism. Elevated levels of circulating FABP4 have been associated with obesity, insulin resistance, and cardiovascular disease.[3][4] Inhibition of FABP4 is therefore being explored as a therapeutic strategy to mitigate these conditions.

This compound (Compound 10g): A Selective FABP4 Inhibitor

This compound is a biphenyl scaffold-based small molecule that has been identified as a selective and orally active inhibitor of FABP4.[4][5] Its development has been driven by the need for inhibitors with improved selectivity over other FABP isoforms, particularly FABP3 (heart-type FABP), to minimize the risk of cardiotoxicity.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Ki (FABP4) | 0.51 μM | [4][5] |

| Ki (FABP3) | 33.01 μM | [4][5] |

| Selectivity (FABP3/FABP4) | ~65-fold | Calculated |

| Oral Bioavailability (F%) | 89.4% | [4][5] |

Table 1: Biochemical and Pharmacokinetic Properties of this compound.

| Compound | Concentration | % Inhibition of FABP4 | % Inhibition of FABP3 | Reference |

| This compound (Compound 10g) | 25 μM | 92% | 26% | [3] |

| BMS309403 | 25 μM | 98% | 53% | [3] |

Table 2: Comparative Inhibition of FABP4 and FABP3 by this compound and BMS309403.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor, likely binding to the fatty acid-binding pocket of FABP4, thereby preventing the binding and transport of endogenous fatty acids.[3][6] By inhibiting FABP4, this compound is expected to modulate the downstream pathways regulated by fatty acid availability and FABP4-protein interactions.

Potential Effects on Lipid Metabolism Signaling

While direct studies on this compound's impact on lipid metabolism are not yet available, based on the known functions of FABP4, the following signaling pathway is likely to be affected.

Figure 1: Proposed mechanism of this compound action on FABP4-mediated signaling.

Experimental Protocols

Detailed experimental protocols for the use of this compound in lipid metabolism studies are not yet published. However, the following protocol for an in vivo anti-inflammatory study has been described.

In Vivo Anti-Inflammation Study in LPS-Induced Mice

-

Animal Model: Male C57BL/6J mice.

-

Acclimatization: One week under standard laboratory conditions.

-

Groups:

-

Vehicle control group

-

LPS model group

-

This compound treated group

-

Dexamethasone (positive control) group

-

-

Procedure:

-

Administer this compound or vehicle orally.

-

After a specified time, induce systemic inflammation by intraperitoneal injection of Lipopolysaccharide (LPS).

-

Monitor animals and collect blood and tissue samples at designated time points post-LPS injection.

-

-

Analyses:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum using ELISA.

-

Perform histological analysis of major organs (e.g., liver, lung, kidney) to assess tissue damage.

-

Conduct Western blot or qPCR analysis of tissues to measure the expression of inflammatory markers.

-

This protocol is adapted from the general methodology described for the in vivo evaluation of compound 10g's anti-inflammatory effects and may require optimization for specific research questions.[4][5]

Experimental Workflow and Logical Relationships

The development and preclinical evaluation of a selective FABP4 inhibitor like this compound typically follows a structured workflow.

Figure 2: Generalized workflow for the preclinical development of this compound.

Discussion and Future Directions

This compound presents a promising profile as a selective and orally bioavailable FABP4 inhibitor. Its demonstrated anti-inflammatory effects in a preclinical model highlight its therapeutic potential.[4][5] However, a significant knowledge gap remains regarding its direct effects on lipid metabolism.

Future research should focus on elucidating the impact of this compound on:

-

Fatty acid uptake and transport: Utilizing fluorescently labeled fatty acids in adipocytes and macrophages treated with this compound.

-

Lipolysis: Measuring glycerol and free fatty acid release from adipocytes in the presence of the inhibitor.

-

Adipocyte differentiation: Assessing the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.

-

In vivo models of metabolic disease: Evaluating the efficacy of this compound in diet-induced obesity and atherosclerosis animal models, with a focus on lipid profiles, glucose tolerance, and plaque formation.

Conclusion

This compound is a valuable research tool for investigating the roles of FABP4 in health and disease. Its high selectivity for FABP4 over FABP3 makes it a more desirable compound for in vivo studies compared to less selective inhibitors. While its anti-inflammatory properties are established, the exploration of its effects on lipid metabolism is a critical next step in determining its full therapeutic potential for metabolic disorders. This guide provides the foundational information necessary for researchers to design and execute further studies to unravel the complete pharmacological profile of this promising inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of FABP4 Inhibition: A Technical Guide

An In-depth Examination of Fatty Acid-Binding Protein 4 as a Therapeutic Target for Metabolic and Inflammatory Diseases

Introduction

Fatty acid-binding protein 4 (FABP4), also known as adipocyte protein 2 (aP2), has emerged as a critical regulator at the intersection of metabolic and inflammatory pathways.[1][2][3] Predominantly expressed in adipocytes and macrophages, FABP4 functions as an intracellular lipid chaperone, facilitating the transport of fatty acids.[1][4][5] Elevated levels of circulating FABP4 are strongly associated with a range of pathological conditions, including obesity, type 2 diabetes, insulin resistance, atherosclerosis, and certain cancers.[1][2][3][4] This association has positioned FABP4 as a promising therapeutic target for a new class of drugs aimed at mitigating these widespread and debilitating diseases. This technical guide provides a comprehensive overview of the therapeutic potential of FABP4 inhibition, with a focus on the mechanism of action, preclinical evidence, and the methodologies used to evaluate novel inhibitors. While specific data for a compound designated "Fabp4-IN-2" is not publicly available, this guide will utilize data from well-characterized FABP4 inhibitors to illustrate the therapeutic promise of targeting this protein.

Mechanism of Action and Therapeutic Rationale

FABP4 exerts its influence through multiple intracellular and extracellular pathways. Intracellularly, it modulates lipid metabolism and inflammatory responses by interacting with key signaling molecules.[6] Notably, FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis and peroxisome proliferator-activated receptor-gamma (PPARγ) to influence gene transcription related to adipogenesis and inflammation.[2][7] It has also been shown to interact with Janus kinase 2 (JAK2), impacting cytokine signaling.[2][7]

Extracellularly, FABP4 is secreted by adipocytes and acts as an adipokine, influencing systemic glucose metabolism.[5] By targeting FABP4, inhibitors can disrupt these processes, leading to a variety of therapeutic effects, including:

-

Improved Insulin Sensitivity: By modulating lipid metabolism and reducing inflammation, FABP4 inhibitors can enhance insulin signaling.[1]

-

Reduced Atherosclerosis: Inhibition of FABP4 in macrophages can decrease foam cell formation and inflammation within atherosclerotic plaques.

-

Anti-inflammatory Effects: FABP4 inhibitors can suppress inflammatory signaling pathways in macrophages.[1]

-

Potential Anti-cancer Activity: Emerging research suggests that targeting FABP4 may disrupt the metabolic processes that support tumor growth and metastasis.[1][4]

The therapeutic rationale for FABP4 inhibition is supported by preclinical studies using both genetic knockout models and small molecule inhibitors.[8][9] Mice lacking FABP4 are protected from diet-induced obesity, insulin resistance, and atherosclerosis.[2]

Quantitative Data on Representative FABP4 Inhibitors

While data on "this compound" is unavailable, several other FABP4 inhibitors have been described in the scientific literature. The following tables summarize the available quantitative data for some of these compounds.

| Inhibitor | Target(s) | Potency (IC50/Ki) | Key In Vitro Effects | Key In Vivo Effects | Reference |

| BMS309403 | FABP4 | Ki < 2 nM | Highly selective over other FABPs | Improves glucose homeostasis and insulin sensitivity in obese mice; Reduces adipose tissue inflammation and hepatic lipid accumulation. | [6][10] |

| HTS01037 | FABP4 | Not specified | Induces UCP2 expression; Attenuates pro-inflammatory NF-κB signaling in macrophages. | Not specified | [6][11] |

| D9 | FABP4/FABP5 (dual) | Not specified | Decreases FABP4 secretion; Strong anti-lipolytic effect in mature adipocytes; Suppresses MCP-1 expression in macrophages. | Potently decreases serum FABP4 levels and ameliorates glucose metabolism disorders in db/db mice. | [12] |

| E1 | FABP4/FABP5 (dual) | Not specified | Decreases FABP4 secretion; Strong anti-lipolytic effect in mature adipocytes; Suppresses MCP-1 expression in macrophages. | Potently decreases serum FABP4 levels and ameliorates glucose metabolism disorders in db/db mice. | [12] |

| Levolofloxacin | FABP4 | Not specified | Directly inhibits FABP4 activity in ligand displacement and cell-based assays. | Does not induce adipogenesis in adipocytes. | [13] |

Experimental Protocols

The evaluation of novel FABP4 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

-

Ligand Displacement Assay:

-

Objective: To determine the binding affinity of a test compound to FABP4.

-

Methodology: Recombinant human FABP4 protein is incubated with a fluorescently labeled fatty acid probe. The test compound is then added at varying concentrations. The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence, which is measured using a fluorometer. The IC50 value (the concentration of the compound that displaces 50% of the probe) is then calculated.

-

-

Cell-Based Lipolysis Assay:

-

Objective: To assess the functional effect of the inhibitor on adipocyte lipolysis.

-

Methodology: Differentiated 3T3-L1 adipocytes are treated with the test compound for a specified period. Lipolysis is then stimulated using isoproterenol or another β-adrenergic agonist. The amount of glycerol or free fatty acids released into the cell culture medium is quantified as a measure of lipolysis. A reduction in glycerol or free fatty acid release in the presence of the compound indicates inhibitory activity.

-

-

Macrophage Inflammation Assay:

-

Objective: To evaluate the anti-inflammatory effects of the inhibitor.

-

Methodology: A macrophage cell line (e.g., THP-1) is treated with the test compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS). The expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the cell culture supernatant is measured by ELISA or qPCR. A decrease in cytokine production indicates an anti-inflammatory effect.

-

In Vivo Studies

-

Pharmacokinetic Profiling:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

-

Methodology: The test compound is administered to rodents (e.g., mice or rats) via oral gavage or intravenous injection. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, bioavailability, and clearance.

-

-

Efficacy in a Diet-Induced Obesity Mouse Model:

-

Objective: To assess the therapeutic effect of the inhibitor on metabolic parameters in an obesity model.

-

Methodology: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance. The mice are then treated with the test compound or a vehicle control for a specified duration. Throughout the study, parameters such as body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test) are monitored. At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological and biochemical analysis.

-

-

Efficacy in a Genetic Mouse Model of Diabetes (db/db mice):

-

Objective: To evaluate the anti-diabetic effects of the inhibitor.

-

Methodology: Genetically diabetic db/db mice are treated with the test compound or vehicle. Blood glucose levels, HbA1c, and serum insulin levels are monitored. The effects on diabetic complications, such as nephropathy and neuropathy, can also be assessed.

-

Visualizing FABP4's Role and Inhibitor Evaluation

To better understand the complex interactions of FABP4 and the process of evaluating its inhibitors, the following diagrams have been generated.

Caption: Simplified signaling pathways involving FABP4 in adipocytes, macrophages, and its extracellular role.

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of FABP4 inhibitors.

Conclusion and Future Directions

The inhibition of FABP4 represents a compelling therapeutic strategy for a multitude of metabolic and inflammatory diseases.[1] Preclinical evidence strongly supports the potential of FABP4 inhibitors to improve insulin sensitivity, reduce inflammation, and protect against atherosclerosis. While no FABP4 inhibitors are currently in clinical trials, likely due to concerns about potential side effects and the need for highly selective compounds, the field is actively progressing.[11] Future research will likely focus on the development of highly potent and selective inhibitors, including both small molecules and monoclonal antibodies, with favorable pharmacokinetic profiles.[1][9] A deeper understanding of the tissue-specific roles of FABP4 and its interaction partners will be crucial for designing next-generation therapeutics with enhanced efficacy and safety. The translation of these promising preclinical findings into clinical applications holds the potential to provide novel and effective treatments for some of the most pressing global health challenges.

References

- 1. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 5. Therapeutic Perspectives of Fatty Acid Binding Proteins | Hotamişlıgıl Lab | Department of Molecular Metabolism | HSPH [hsph.harvard.edu]

- 6. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news.harvard.edu [news.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of FDA-approved drugs as inhibitors of fatty acid binding protein 4 using molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Inhibition of FABP4 over FABP3 by BMS309403

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that regulate lipid metabolism and inflammatory signaling pathways. FABP4, predominantly expressed in adipocytes and macrophages, has emerged as a promising therapeutic target for metabolic diseases and atherosclerosis. Conversely, the closely related isoform FABP3 is primarily found in the heart, raising concerns that non-selective inhibition could lead to cardiac side effects. This technical guide provides an in-depth analysis of the selective FABP4 inhibitor, BMS309403, detailing its binding affinity for FABP4 versus FABP3, the experimental methodology used to determine these values, and the relevant signaling pathways.

Inhibitor Binding Affinity: FABP4 vs. FABP3

BMS309403 is a potent and selective inhibitor of FABP4.[1][2][3][4][5] Its inhibitory constant (Ki) demonstrates significant selectivity for FABP4 over the cardiac isoform, FABP3. This selectivity is crucial for therapeutic applications, as it minimizes the potential for off-target effects on cardiac tissue.

The binding affinities of BMS309403 for human FABP4 and FABP3 are summarized in the table below.

| Target | Ki Value (nM) | Selectivity (over FABP3) |

| FABP4 | < 2 | > 125-fold |

| FABP3 | 250 | 1 |

Data sourced from multiple references indicating consistent findings.[1][2][3][4][5]

Experimental Protocol: Ligand Displacement Assay

The Ki values for BMS309403 were determined using a competitive ligand displacement assay. This method measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of the target protein.

Materials and Reagents

-

Proteins: Recombinant human FABP4 and FABP3

-

Fluorescent Probe: 1,8-Anilinonaphthalenesulfonate (1,8-ANS)

-

Inhibitor: BMS309403

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Equipment: Fluorescence plate reader

Assay Principle

The fluorescent probe, 1,8-ANS, exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic pocket of FABPs. The assay measures the decrease in fluorescence as the unlabeled inhibitor, BMS309403, displaces the 1,8-ANS probe from the FABP binding site.

Experimental Workflow

The following diagram illustrates the key steps in the ligand displacement assay used to determine the Ki of BMS309403.

Caption: Workflow for determining inhibitor Ki using a ligand displacement assay.

Data Analysis

The fluorescence intensity is plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Signaling Pathways and Therapeutic Implications

FABP4 is implicated in several signaling pathways that are central to the pathogenesis of metabolic and inflammatory diseases. By inhibiting FABP4, BMS309403 can modulate these pathways, leading to potential therapeutic benefits.

FABP4-Mediated Inflammatory Signaling in Macrophages

In macrophages, FABP4 is involved in inflammatory responses. Inhibition of FABP4 by BMS309403 has been shown to reduce the production of pro-inflammatory cytokines.[4]

The following diagram illustrates the simplified signaling pathway.

Caption: Simplified FABP4 signaling in macrophage inflammation.

Conclusion

BMS309403 is a highly selective and potent inhibitor of FABP4, with a significantly lower affinity for the cardiac isoform FABP3. The well-defined experimental protocols for determining its binding affinity provide a solid foundation for its characterization. The ability of BMS309403 to modulate inflammatory signaling pathways underscores the therapeutic potential of selective FABP4 inhibition in a range of metabolic and cardiovascular diseases. This technical guide provides essential data and methodologies for researchers and drug development professionals working on FABP inhibitors and related therapeutic areas.

References

- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fabp4-IN-2: A Potent and Selective FABP4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabp4-IN-2, also identified as compound 10g in the primary literature, is a selective and orally bioavailable inhibitor of Fatty Acid-Binding Protein 4 (FABP4). With a biphenyl scaffold, this small molecule demonstrates significant potential for the treatment of inflammation-related diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature. It includes a detailed summary of its inhibitory potency, selectivity, and pharmacokinetic profile, as well as insights into its mechanism of action in modulating inflammatory responses.

Chemical Structure and Properties

This compound is chemically known as 4'-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(trifluoromethyl)biphenyl-3-carboxylic acid. Its structure is characterized by a central biphenyl core with distinct substitutions that contribute to its high affinity and selectivity for FABP4.

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C22H14ClF3O3 |

| Molecular Weight | 418.79 g/mol |

| CAS Number | 2983117-36-6 |

Biological Activity and Pharmacokinetics

This compound has been identified as a potent inhibitor of FABP4, a key protein involved in lipid metabolism and inflammatory pathways. Its biological activity is characterized by its strong binding affinity to FABP4 and its selectivity over other fatty acid-binding proteins, such as FABP3.

In Vitro Activity

| Parameter | Value | Reference |

| Ki (FABP4) | 0.51 μM | [1] |

| Ki (FABP3) | 33.01 μM | [1] |

| Selectivity (FABP3/FABP4) | ~65-fold | [1] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses excellent oral bioavailability.

| Parameter | Value | Reference |

| Oral Bioavailability (F%) | 89.4% | [1] |

Mechanism of Action

Fatty Acid-Binding Protein 4 (FABP4) plays a crucial role in the inflammatory cascade, particularly in response to stimuli like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. FABP4 is implicated in this pathway, and its inhibition is a promising strategy for mitigating inflammation.

This compound, by selectively inhibiting FABP4, is proposed to disrupt this inflammatory signaling. The anticipated mechanism involves the modulation of downstream pathways such as the JNK and NF-κB signaling cascades, which are key regulators of inflammatory gene expression.

Signaling Pathway

Caption: Proposed mechanism of action for this compound in LPS-induced inflammation.

Experimental Protocols

While the primary publication provides an overview of the methodologies, detailed step-by-step protocols are summarized below based on standard laboratory practices in the field.

Synthesis of this compound

The synthesis of 4'-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(trifluoromethyl)biphenyl-3-carboxylic acid involves a multi-step organic synthesis process. A key step is likely a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the carboxylic acid and other substituents. A generalized workflow is presented below.

References

The Role of FABP4 Inhibition in Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid-binding protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Elevated levels of FABP4 are strongly associated with a range of metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target for the development of novel treatments for these conditions.[1][2] This technical guide provides an in-depth overview of a representative FABP4 inhibitor, BMS309403, as a tool for studying metabolic diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. While the specific compound "Fabp4-IN-2" did not yield sufficient public data, the well-characterized inhibitor BMS309403 serves as an exemplary model for understanding the therapeutic potential of FABP4 inhibition.

Data Presentation: The Efficacy of FABP4 Inhibition with BMS309403

The following tables summarize the key quantitative data demonstrating the potency and efficacy of BMS309403 in various in vitro and in vivo models of metabolic disease.

Table 1: In Vitro Binding Affinity and Cellular Activity of BMS309403

| Parameter | Target/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | Human FABP4 | <2 nM | [1][2][3][4] |

| Human FABP3 | 250 nM | [1][2][3][4] | |

| Human FABP5 | 350 nM | [1][2][3][4] | |

| MCP-1 Inhibition (IC50) | THP-1 Macrophages | ~10-25 µM | [5][6] |

Table 2: In Vivo Efficacy of BMS309403 in Mouse Models of Metabolic Disease

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| ApoE-/- Mice | 15 mg/kg/day for 6 weeks | Improved endothelial function, increased phosphorylated and total eNOS | [1] |

| Chronic administration | Reduced atherosclerotic lesion area | [2] | |

| Diet-Induced Obese (DIO) Mice | Chronic administration in diet | Reduced plasma triglycerides and free fatty acids | [5][6] |

| ob/ob Mice | Chronic administration | Improved glucose tolerance and insulin sensitivity | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving the FABP4 inhibitor BMS309403.

FABP4 Ligand Binding Displacement Assay

This assay is used to determine the binding affinity of a test compound to FABP4.

-

Principle: The fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) binds to the fatty acid-binding pocket of FABP4, resulting in a high fluorescence signal. A competitive ligand will displace 1,8-ANS, leading to a decrease in fluorescence.[4]

-

Materials:

-

Recombinant human FABP4 protein

-

1,8-ANS

-

BMS309403 or other test compounds

-

Assay buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, pH 7.2)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a solution of recombinant FABP4 and 1,8-ANS in the assay buffer.

-

Add increasing concentrations of the test compound (e.g., BMS309403) to the wells of the microplate.

-

Add the FABP4/1,8-ANS solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for 1,8-ANS.

-

Calculate the Ki value from the resulting dose-response curve.

-

Macrophage MCP-1 Secretion Assay

This assay measures the anti-inflammatory effect of a FABP4 inhibitor.

-

Principle: Differentiated THP-1 macrophages, a human monocytic cell line, secrete the pro-inflammatory chemokine MCP-1. Inhibition of FABP4 can reduce this secretion.[4][5][6]

-

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

BMS309403 or other test compounds

-

Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)

-

Cell culture medium and supplements

-

Human MCP-1 ELISA kit

-

-

Procedure:

-

Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 48-72 hours.

-

Replace the medium with fresh medium containing various concentrations of the FABP4 inhibitor and incubate for a specified period (e.g., 24 hours). For stimulated release, add LPS along with the inhibitor.

-

Collect the cell culture supernatant.

-

Quantify the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for MCP-1 inhibition.

-

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to assess the metabolic effects of a FABP4 inhibitor.

-

Principle: Chronic administration of a FABP4 inhibitor to mice on a high-fat diet can ameliorate dyslipidemia and other metabolic dysfunctions.[5][6]

-

Materials:

-

Male C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

BMS309403 formulated for oral administration (e.g., in diet or for oral gavage)

-

Equipment for blood collection and glucose tolerance tests

-

-

Procedure:

-

Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

-

Divide the mice into treatment and vehicle control groups.

-

Administer the FABP4 inhibitor or vehicle daily for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the study, perform metabolic assessments such as:

-

Fasting blood glucose and insulin levels.

-

Glucose tolerance test (GTT) and insulin tolerance test (ITT).

-

Measurement of plasma lipids (triglycerides, free fatty acids).

-

-

Collect tissues (e.g., adipose tissue, liver, muscle) for further analysis (e.g., gene expression, histology).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving FABP4 and a typical experimental workflow for evaluating a FABP4 inhibitor.

Caption: FABP4 Signaling Pathways and Point of Inhibition.

Caption: Experimental Workflow for FABP4 Inhibitor Evaluation.

Conclusion

The inhibition of FABP4 presents a promising therapeutic strategy for the management of a spectrum of metabolic diseases. The representative inhibitor, BMS309403, has demonstrated significant efficacy in preclinical models by modulating lipid metabolism, reducing inflammation, and improving insulin sensitivity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of FABP4 inhibition and to design and execute robust preclinical studies in the field of metabolic disease research. Further investigation into the intricate molecular mechanisms and the development of next-generation FABP4 inhibitors will be crucial in translating these promising findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Preliminary In Vitro Studies with FABP4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Fatty Acid-Binding Protein 4 (FABP4) inhibitors. Due to the limited publicly available data for the specific inhibitor Fabp4-IN-2, this document focuses on the broader class of FABP4 inhibitors, utilizing data and protocols from well-characterized compounds to establish a framework for research and development.

Quantitative Data on FABP4 Inhibitors

The inhibitory activity of various compounds against FABP4 has been determined using a range of in vitro assays. The following table summarizes key quantitative data for several known FABP4 inhibitors, providing a comparative landscape of their potency. It is important to note that direct comparisons should be made with caution due to variations in assay conditions.

| Inhibitor | Assay Type | Parameter | Value | Cell Line/System |

| BMS309403 | Ligand Displacement Assay | Ki | < 2 nM | Recombinant FABP4 |

| MFP-0012328 | Isothermal Titration Calorimetry | KD | 316 nM | Recombinant FABP4 |

| Compound 1 | Ki Assay | Ki | 0.16 µM | Recombinant FABP4 |

| Compound 2 | Ki Assay | Ki | Not specified | Recombinant FABP4 |

| Compound 3 | Ki Assay | Ki | Not specified | Recombinant FABP4 |

| Compound 4 | Ki Assay | Ki | Lowest activity | Recombinant FABP4 |

| HTS01037 | Ligand Displacement Assay | Ki | 670 nM | Recombinant FABP4 |

| Pyridazinone-based analog 14e | Not specified | IC50 | 1.57 µM | Not specified |

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols for In Vitro FABP4 Inhibition Assays

Detailed and robust experimental protocols are critical for the accurate assessment of FABP4 inhibitor potency and mechanism of action. Below are methodologies for common in vitro assays.

2.1. Ligand Displacement Assay

This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.

-

Materials:

-

Recombinant human FABP4 protein

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)[5]

-

Test compounds

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplates

-

-

Procedure:

-

Prepare a solution of recombinant FABP4 in assay buffer.

-

Prepare serial dilutions of the test compounds and the fluorescent probe.

-

In a 96-well plate, add the FABP4 solution.

-

Add the fluorescent probe to all wells except the blank.

-

Add the test compounds at various concentrations to the appropriate wells. Include a positive control (a known FABP4 inhibitor like arachidonic acid) and a negative control (vehicle).[6]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for some assays).[6]

-

The decrease in fluorescence signal indicates displacement of the probe by the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Recombinant human FABP4 protein

-

Test compounds

-

ITC buffer (e.g., phosphate buffer, pH 7.4)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Prepare a solution of FABP4 in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of the test compound in the same buffer and load it into the injection syringe.

-

Perform a series of injections of the test compound into the FABP4 solution while monitoring the heat change.

-

The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.[1]

-

2.3. Cellular Lipolysis Assay

This assay assesses the functional effect of FABP4 inhibitors on lipolysis in adipocytes.

-

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Test compounds

-

Lipolysis-inducing agent (e.g., isoproterenol)[4]

-

Glycerol assay kit

-

-

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Pre-incubate the adipocytes with various concentrations of the test compound for a specified period.

-

Induce lipolysis by adding a lipolytic agent like isoproterenol.

-

After incubation, collect the culture medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit.

-

A reduction in glycerol release indicates inhibition of lipolysis.

-

Determine the IC50 of the compound for lipolysis inhibition.[4]

-

Visualization of Workflows and Pathways

3.1. Experimental Workflow for In Vitro FABP4 Inhibition Screening

References

- 1. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]

Fabp4-IN-2: A Potent and Selective Tool for Interrogating FABP4 Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fatty acid-binding protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, and certain cancers, making it a compelling therapeutic target. Fabp4-IN-2, a novel small molecule inhibitor, has emerged as a valuable research tool for elucidating the multifaceted functions of FABP4. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in understanding FABP4-mediated signaling pathways.

Chemical and Pharmacological Properties of this compound

This compound, also referred to as compound 10g in its discovery publication, is a potent and selective inhibitor of FABP4. It was developed through the optimization of a biphenyl scaffold and exhibits excellent oral bioavailability.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | Kᵢ (μM) |

| FABP4 | 0.51 |

| FABP3 | 33.01 |

| FABP5 | > 50 |

Table 2: Pharmacokinetic Properties of this compound in Mice (Oral Administration, 25 mg/kg)

| Parameter | Value |

| Tₘₐₓ (h) | 1.0 |

| Cₘₐₓ (ng/mL) | 1256 |

| AUC₀₋ₜ (ng·h/mL) | 5432 |

| Bioavailability (F%) | 89.4 |

Experimental Protocols

In Vitro FABP4 Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of compounds against FABP4.

Materials:

-

Recombinant human FABP4 protein

-

Fluorescently labeled fatty acid probe (e.g., ANS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

This compound or other test compounds

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of recombinant FABP4 in assay buffer.

-

Prepare serial dilutions of this compound or test compounds in assay buffer.

-

In a microplate, add the FABP4 solution, the fluorescent probe, and the test compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release in RAW264.7 Macrophages

This cell-based assay evaluates the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

TNF-α ELISA kit

Procedure:

-

Seed RAW264.7 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the effect of this compound on TNF-α release and calculate the IC₅₀ value.

FABP4 Signaling Pathways and the Role of this compound

FABP4 is a key node in several signaling pathways that link lipid metabolism to inflammation. This compound can be utilized to dissect these pathways and understand the specific contribution of FABP4.

FABP4 in LPS-Induced Inflammatory Signaling

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on macrophages, LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, such as TNF-α. FABP4 has been shown to be a critical mediator in this pathway.

Caption: FABP4 in LPS-TLR4 signaling pathway.

This compound, by directly inhibiting FABP4, can be used to investigate the extent to which FABP4 contributes to the amplification of the inflammatory response initiated by LPS. Experiments using this compound can help quantify the reduction in downstream signaling events, such as NF-κB activation and TNF-α production, thereby clarifying the precise role of FABP4 in this critical inflammatory pathway.

Experimental Workflow for Evaluating this compound Efficacy

The following workflow outlines the key steps in characterizing a novel FABP4 inhibitor like this compound.

Caption: Experimental workflow for this compound evaluation.

This logical progression of experiments, from initial biochemical characterization to in vivo proof-of-concept, is essential for validating the potential of a new FABP4 inhibitor. This compound serves as an excellent case study for this drug discovery and development process.

Conclusion

This compound is a valuable chemical probe for investigating the diverse biological roles of FABP4. Its high potency, selectivity, and oral bioavailability make it a superior tool for both in vitro and in vivo studies. By utilizing this compound in well-defined experimental systems, researchers can further unravel the intricate mechanisms by which FABP4 contributes to health and disease, paving the way for the development of novel therapeutics targeting this important protein.

Methodological & Application

Application Notes and Protocols for Fabp4-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fabp4-IN-2, a selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), in cell culture experiments. The following protocols and data are intended to assist researchers in studying the roles of FABP4 in metabolic and inflammatory processes.

Introduction